REACTION_CXSMILES
|
[C:1]1([CH:7]2[C:11](=[O:12])[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=3)=[C:9]([NH2:23])[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN.O1C=CC[CH2:27]1.O>CO>[C:1]1([CH:7]2[C:11](=[O:12])[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=3)=[C:9]([NH:23][CH3:27])[O:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC(=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for about four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OC(=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |